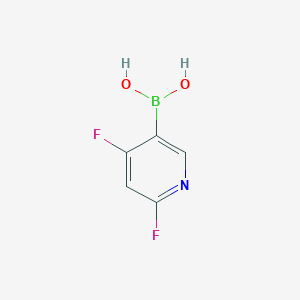
(4,6-Difluoropyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Difluoropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C5H4BF2NO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Difluoropyridin-3-yl)boronic acid typically involves the borylation of a fluorinated pyridine derivative. One common method is the Miyaura borylation, where a halogenated pyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process . Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: (4,6-Difluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction involves the formation of carbon-nitrogen bonds using copper catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield the corresponding alcohols.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Employed in Chan-Lam coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Aminated Pyridines: From Chan-Lam coupling.
Boronic Esters and Alcohols: From oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
(4,6-Difluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4,6-Difluoropyridin-3-yl)boronic acid primarily involves its ability to form stable covalent bonds with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable tool in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
(5,6-Difluoropyridin-3-yl)boronic acid: Similar structure but different fluorine substitution pattern.
6-Fluoro-3-pyridinylboronic acid: Another fluorinated pyridine boronic acid with a single fluorine atom.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of fluorine atoms on the pyridine ring.
Uniqueness: (4,6-Difluoropyridin-3-yl)boronic acid is unique due to its specific fluorine substitution pattern, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C5H4BF2NO2 |
|---|---|
Molekulargewicht |
158.90 g/mol |
IUPAC-Name |
(4,6-difluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H4BF2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H |
InChI-Schlüssel |
JGBKSAXHGZBWTK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


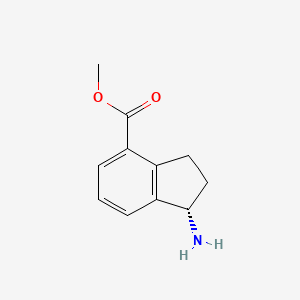
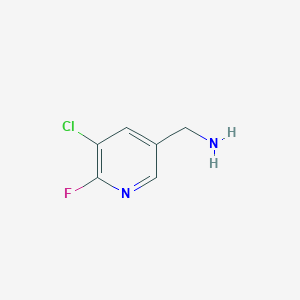
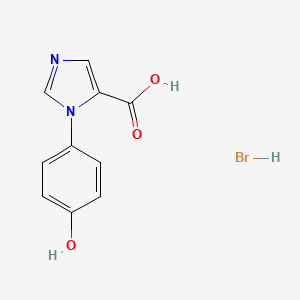
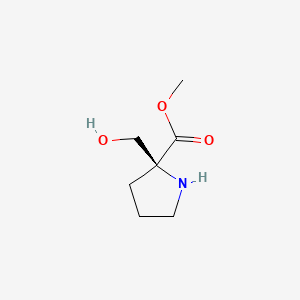
amine dihydrochloride](/img/structure/B13453767.png)
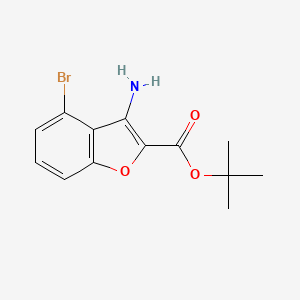
amine dihydrochloride](/img/structure/B13453770.png)
![1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13453771.png)
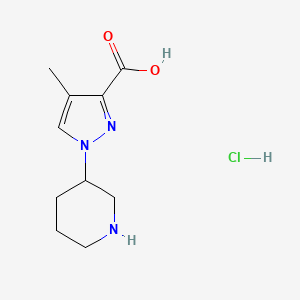
![N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide](/img/structure/B13453800.png)
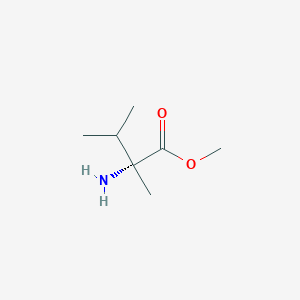
![8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B13453813.png)
![5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride](/img/structure/B13453818.png)

